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Molecular Structure and Chemical Properties

LPC 18:0/0:0, also known as stearoyl lysophosphatidylcholine, is a lysophospholipid characterized by a

single stearic acid chain (18:0) esterified at the sn-1 position of the glycerol backbone and a phosphocholine

headgroup at the sn-3 position. This monoglycerophospholipid has a molecular formula of C₂₆H₅₄NO₇P

and an average molecular weight of 523.6832 g/mol (monoisotopic: 523.363789599 Da). [1]

The compound's structure features a polar head group (phosphocholine) and a single hydrophobic tail

(stearoyl chain), giving it amphipathic properties that influence its biological behavior and membrane

interactions. The IUPAC name is (2-{[(2R)-2-hydroxy-3-(octadecanoyloxy)propyl

phosphono]oxy}ethyl)trimethylazanium, and it has the SMILES notation:

[H]C@@(COC(=O)CCCCCCCCCCCCCCCCC)COP([O-])(=O)OCCN+(C)C. [1]

Biological Roles and Significance

Metabolic Pathways and Homeostasis
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Formation and Metabolism: LPC 18:0 is primarily generated through the enzymatic hydrolysis of

phosphatidylcholine (PC) by phospholipase A2 (PLA2). It can also be produced via the transfer of

fatty acids to free cholesterol through lecithin-cholesterol acyltransferase (LCAT). The Lands' cycle

represents a crucial metabolic pathway where LPC is continuously remodeled through deacylation and

reacylation reactions, maintaining phospholipid homeostasis. [2] [3]

Cellular Distribution: While LPC species are found in most tissues at low concentrations, LPC 18:0

specifically functions as an intermediate in phospholipid metabolism. The dynamic balance between

LPC formation and reacylation to PC is essential for maintaining membrane composition and fluidity.

[2] [1]

Signaling Mechanisms and Pathophysiological Roles

Receptor-Mediated Signaling: LPC 18:0 can signal through multiple receptors, including G protein-

coupled receptor G2A and Toll-like receptors, though the specificity for LPC 18:0 versus other LPC

species requires further investigation. These signaling pathways typically trigger intracellular cascades

involving MAP kinases, AKT, and transcription factors that regulate inflammatory gene expression.

[2]

Cellular Effects: LPC 18:0 exhibits diverse biological activities across different cell types, though

many studies report effects for general LPC rather than specifically for the 18:0 species. The table

below summarizes key findings from the literature: [2]

Table 1: Biological Effects of LPC Across Cell Types

Cell Type Observed Effects Signaling Pathways

Endothelial
cells

Induces MCP-1, IL-8, RANTES expression; Impairs
barrier function; Inhibits migration/proliferation

ERK1/2, AKT, p38 MAPK
phosphorylation [2]

Immune cells Promotes macrophage polarization to M1
phenotype; Enhances regulatory T cell

differentiation

G2A receptor, Foxp3
expression, TGF-β1 production

[2]
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Cell Type Observed Effects Signaling Pathways

Neuronal
cells

Contributes to demyelination; Impairs BBB function;
Mediates pericyte loss

GPR17, GPR4, cAMP
reduction [2]

Analytical Methods and Experimental Protocols

Lipid Extraction and Sample Preparation

Modified Folch Method: For plasma samples, mix 50 μL of plasma with 600 μL of cold

chloroform:methanol (2:1 v/v). Vortex for 30 seconds, then add 150 μL of LC-MS grade water to

induce phase separation. After vortexing again, incubate on ice for 5 minutes, then centrifuge at

12,000×g at 4°C for 10 minutes. Collect 300 μL of the bottom organic layer and evaporate under

nitrogen or using a SpeedVac. Reconstitute in 10 μL chloroform followed by 190 μL methanol prior to

LC-MS analysis. [4]

Solid-Phase Extraction (SPE): Alternative purification method for improved selectivity, particularly

beneficial for complex matrices like neonatal serum. SPE methods typically employ C18 cartridges

conditioned with methanol and equilibrated with water before sample loading. After washing with

water, lipids are eluted with chloroform:methanol mixtures. [3]

Liquid Chromatography-Mass Spectrometry Analysis

Chromatographic Separation: Utilize reversed-phase chromatography with CSH C18 columns (e.g.,

3.0 × 150 mm, 1.7 μm particle size). Mobile phase A typically consists of 10 mM ammonium acetate

in 40:60 acetonitrile:water, while mobile phase B is 10 mM ammonium acetate in 90:10

isopropanol:acetonitrile. Apply a linear gradient from 30-100% B over 15-20 minutes at flow rates of

0.2-0.25 mL/min. [3] [4]

Mass Spectrometric Detection: Employ electrospray ionization in positive mode with multiple

reaction monitoring (MRM). For LPC 18:0, monitor the transition m/z 524.4 → 184.2 (corresponding
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to [M+H]+ → phosphocholine headgroup). Optimize source parameters: drying gas temperature 300-

350°C, flow 8-10 L/min, nebulizer pressure 30-45 psi, capillary voltage 3-4 kV. [3]

Advanced Structural Characterization: For isomeric differentiation, incorporate ion mobility

spectrometry (IMS) to determine collision cross-section (CCS) values. LC-IMS-CID-MS platforms

provide four-dimensional data (retention time, m/z, drift time, fragmentation pattern) for enhanced

identification confidence. [4]

The following diagram illustrates the comprehensive workflow for LPC analysis using multidimensional

lipidomics approaches: [4]
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Figure 1: Comprehensive workflow for LPC analysis using multidimensional LC-IMS-CID-MS lipidomics.

Quantitative Data and Research Findings

Concentration Ranges in Biological Systems

Physiological Levels: In healthy individuals, total plasma LPC concentrations range from 125-143

nmole/mL, though species-specific distributions vary. LPC 18:0 represents one of the major LPC

species in circulation. [2]

Pathological Alterations: Research demonstrates significant alterations in LPC 18:0 levels in various

disease states. In apoE⁻/⁻ mouse models of atherosclerosis, LPC levels were 2-4 times higher

compared to wild-type controls, reflecting the pro-inflammatory and pro-atherogenic properties of

these lipids. [5]

Table 2: Quantitative Findings for LPC 18:0 in Disease Models

Study Model Key Findings Technical Approach

ApoE⁻/⁻ Mice
(Atherosclerosis)

LPC levels 2-4× higher vs wild-type;

CER elevated 3-5×

UPLC-MS with CSH C18

column [5]

Rat Stroke Model
(tMCAO)

Plasma LPC(16:0) & LPC(18:1)

decreased; Brain LPC increased 2-3×

HPLC-MS, correlation with

functional outcomes [6]

Sepsis Patients Marked reduction in main LPC species

including 18:0

LC-MS/MS with MRM

monitoring [3]

Correlations with Disease Severity and Outcomes

Ischemic Stroke: In rat transient middle cerebral artery occlusion (tMCAO) models, plasma levels of

major LPC species including LPC 18:0 showed a significant decrease that correlated with stroke
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severity. This reduction exhibited an inverse relationship with brain LPC levels, which increased 2-3

fold post-ischemia. Specific LPC species, particularly LPC(16:0) and LPC(18:1), demonstrated strong

correlations with sensorimotor dysfunction, lesion volume, and biomarkers of BBB damage,

inflammation, apoptosis, and oxidative stress. [6]

Therapeutic Modulation: Experimental inhibition of LPC production using the PLA2 inhibitor

Varespladib resulted in improved outcomes in stroke models, with decreased brain LPC

concentrations, preserved cerebral perfusion (~72% vs ~61% in controls), and reduced lesion volumes

(17.9 ± 2.1% vs 25.7 ± 2.5% in vehicle group). Conversely, LPC(18:1) supplementation exacerbated

injury, with larger lesion cores (18.3 ± 3.7% vs 10.3 ± 3.5% in vehicle group). [6]

Therapeutic Implications and Research Directions

Diagnostic and Prognostic Applications

The consistent alterations in LPC 18:0 levels across multiple disease states position this lipid as a promising

biomarker candidate. The strong correlations between specific LPC species and functional outcomes in

preclinical stroke models suggest potential for prognostic application in clinical settings. However, the

discrepancy between plasma and brain LPC levels observed in brain injury models necessitates careful

interpretation of circulating LPC measurements as biomarkers for neurological conditions. [6]

Therapeutic Targeting and Intervention Strategies

Several approaches to modulate LPC pathways have emerged as potential therapeutic strategies:

LPC Reduction Strategies: Inhibition of LPC-forming enzymes, particularly Lp-PLA2, represents a

direct approach to reduce LPC production. The PLA2 inhibitor Varespladib has demonstrated efficacy

in preclinical stroke models, improving cerebral perfusion and reducing lesion volume. [6]

LPC Receptor Antagonism: Targeting LPC receptors such as G2A or TLRs may mitigate pro-

inflammatory and pro-apoptotic signaling without altering LPC concentrations. Research indicates that

blocking G2A receptor reduces LPC's impact on macrophage polarization. [2]
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Metabolic Clearance Enhancement: Strategies to enhance LPC degradation through

lysophospholipase activity or promote its reacylation to PC via LPCAT could restore LPC homeostasis

in pathological conditions. [2]

The following diagram illustrates the metabolic pathways of LPC 18:0 and potential therapeutic intervention

points: [2]
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Figure 2: LPC 18:0 metabolic pathways and pathological mechanisms with therapeutic targets.

Conclusion
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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